Home > Products > Screening Compounds P18014 > 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione - 575470-10-9

7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2822232
CAS Number: 575470-10-9
Molecular Formula: C19H23N5O2
Molecular Weight: 353.426
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound serves as a synthetic intermediate in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. It is derived from 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione by introducing a thietane ring. []
  • Relevance: This compound shares the core 3-methyl-3,7-dihydro-1H-purine-2,6-dione structure with the target compound, 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione. It highlights the use of protecting groups, in this case, thietanyl, in the synthesis of similar purine-2,6-dione derivatives. []

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is another synthetic intermediate obtained by alkylating 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with benzyl chloride. []
  • Relevance: This compound exhibits closer structural similarity to the target compound, 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, as it incorporates the 1-benzyl substituent. This emphasizes the stepwise synthesis approach to achieve the desired substitution pattern on the purine-2,6-dione core. []

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This intermediate is formed by oxidizing 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with hydrogen peroxide. []
  • Relevance: The presence of the 1-benzyl and 8-bromo substituents on the 3-methyl-3,7-dihydro-1H-purine-2,6-dione core in this compound further demonstrates the synthetic route towards the target compound, 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione. This compound showcases the manipulation of protecting groups to achieve regioselective substitution. []

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This class of compounds is formed by reacting 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with various amines. []
  • Relevance: This group highlights the versatility of the synthetic strategy, allowing for the introduction of different amine substituents at the 8-position. While not explicitly mentioned, a 2-methylpiperidine derivative could potentially be synthesized using this approach, making it directly relevant to the target compound, 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)

  • Compound Description: This compound and its 8-alkylamino substituted derivatives were synthesized and evaluated for their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive activity, as well as their alpha(1)- and alpha(2)-adrenoreceptor affinities. []
  • Relevance: Although not directly analogous to 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, this compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure and features an N-substituted piperazine moiety attached to the 7-position. This highlights the exploration of different substituents and their effects on biological activity in similar purine-based compounds. []

8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione (Linagliptin)

  • Compound Description: Linagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes mellitus. Its pharmacokinetic profile and metabolism have been extensively studied. [, , , , , ]
  • Relevance: While structurally distinct from 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, Linagliptin highlights the pharmaceutical relevance of substituted purine-2,6-dione derivatives. Both compounds belong to the broader class of purine-based pharmaceuticals, showcasing the diverse biological activities achievable through modifications of this core structure. [, , , , , ]
Overview

7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are essential heterocyclic aromatic compounds that play critical roles in biological systems, particularly as constituents of nucleic acids (DNA and RNA). This compound features a purine core modified with a benzyl group and a 2-methylpiperidin-1-yl substituent, which may influence its biological activity and pharmacological properties.

Source

The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions to build the purine structure and introduce functional groups. The specific synthesis routes can vary depending on the desired purity and yield.

Classification

7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is classified as a purine derivative. Its chemical structure includes:

  • A purine base
  • A benzyl substituent
  • A piperidine ring
Synthesis Analysis

Methods

The synthesis of 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves several key steps:

  1. Formation of the Purine Core: Starting from a suitable precursor such as 6-chloropurine, the purine core is synthesized through nucleophilic substitution reactions.
  2. Introduction of the Benzyl Group: This step generally employs Friedel-Crafts alkylation, where the benzyl group is added to the purine structure.
  3. Attachment of the Piperidine Group: The piperidine moiety can be introduced through a nucleophilic substitution reaction with an appropriate piperidine derivative.
  4. Methylation: The final step may involve methylation of the nitrogen atom in the purine ring using methyl iodide or another methylating agent.

Technical Details

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

Data

Key structural data includes:

  • InChI: InChI=1S/C18H22N4O2/c1-22-15(20)14(21)18(24)23(22)12-10-19(11-13(12)18)16-6-4-5-7-17(16)25/h4-7,10,12H,1-3,8-9,11H2,(H,20,21)(H,24)
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for purines and their derivatives. These include:

  1. Nucleophilic substitutions: Particularly at nitrogen atoms in the purine ring.
  2. Methylation reactions: Adding methyl groups to nitrogen or oxygen atoms.
  3. Hydrolysis: Under certain conditions, leading to potential degradation products.

Technical Details

Reaction conditions such as pH and temperature can significantly affect these processes. For example, basic conditions may enhance nucleophilicity while acidic conditions could promote hydrolysis.

Mechanism of Action

Process

The mechanism of action for 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interaction with enzymes involved in nucleotide metabolism. This could include inhibition or modulation of enzymes such as xanthine oxidase or adenosine deaminase.

Data

Research into similar compounds has shown that structural modifications can significantly alter binding affinities and specificities for these targets. The presence of bulky groups like benzyl and piperidine can enhance interactions with active sites of enzymes.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione include:

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point values would depend on purity but generally fall within expected ranges for similar compounds.

Chemical Properties

Chemical properties include:

  • Solubility: Likely soluble in organic solvents like dimethyl sulfoxide or methanol.

Relevant analyses such as spectral data (UV-vis, IR) can provide insights into functional groups and molecular interactions.

Applications

Scientific Uses

7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has potential applications in various fields:

  1. Pharmaceutical Research: As a lead compound for developing drugs targeting purine metabolism.
  2. Biochemistry: Studying enzyme interactions related to nucleic acid metabolism.
  3. Synthetic Chemistry: Serving as a building block for more complex molecules in drug discovery.

The ongoing research into its biological activity could reveal further applications in therapeutic areas related to cancer or metabolic disorders involving purines.

Properties

CAS Number

575470-10-9

Product Name

7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)purine-2,6-dione

Molecular Formula

C19H23N5O2

Molecular Weight

353.426

InChI

InChI=1S/C19H23N5O2/c1-13-8-6-7-11-23(13)18-20-16-15(17(25)21-19(26)22(16)2)24(18)12-14-9-4-3-5-10-14/h3-5,9-10,13H,6-8,11-12H2,1-2H3,(H,21,25,26)

InChI Key

HGDPKZAEZLBMIT-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.